molecular formula C17H28N2O2 B336324 N'-(2-furylmethylene)dodecanohydrazide

N'-(2-furylmethylene)dodecanohydrazide

Cat. No.: B336324
M. Wt: 292.4 g/mol
InChI Key: YNEWYFBJSALXAO-OBGWFSINSA-N
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Description

N'-(2-Furylmethylene)dodecanohydrazide is a hydrazide derivative featuring a dodecanoyl (C₁₂) chain and a 2-furylmethylene substituent. Structurally, it comprises a long aliphatic chain linked to a hydrazide group, which is further conjugated with a furan ring via an imine bond. This compound belongs to the broader class of Schiff base hydrazides, which are known for their versatility in organic synthesis, catalysis, and biological applications .

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]dodecanamide

InChI

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-18-15-16-12-11-14-21-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20)/b18-15+

InChI Key

YNEWYFBJSALXAO-OBGWFSINSA-N

SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=CO1

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) on the acyl or aldehyde moieties enhance electrophilicity, favoring cyclization reactions to form 1,3,4-oxadiazoles .
  • Synthetic Pathways: Most analogs are synthesized via condensation of acid hydrazides with aldehydes, followed by oxidative cyclization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Functional and Application Comparisons

Physicochemical Properties

  • Melting Points : Furylmethylene derivatives generally exhibit melting points between 180–250°C, influenced by substituents. Chloro and nitro groups increase melting points due to enhanced intermolecular forces .
  • Spectroscopic Signatures : IR spectra show strong C=O stretches near 1620–1630 cm⁻¹, while ¹H NMR of furyl protons appears as doublets near δ 6.3–7.5 ppm .

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